2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid
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Overview
Description
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It belongs to the propionic acid class of NSAIDs and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Mechanism Of Action
Fenoprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical And Physiological Effects
Fenoprofen has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It also has some antiplatelet activity, which means it can reduce the risk of blood clots. Fenoprofen is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.
Advantages And Limitations For Lab Experiments
Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid has some limitations as well. It has been associated with gastrointestinal side effects such as ulcers and bleeding, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent plasma concentrations.
Future Directions
There are several potential future directions for research involving 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid. One area of interest is the development of new formulations or delivery methods that can reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid's potential as a chemopreventive agent. Some studies have suggested that NSAIDs may have a protective effect against certain types of cancer, and 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid may have the potential to be used in this capacity. Additionally, further studies could be conducted to investigate 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid's potential in treating other conditions such as Alzheimer's disease and cardiovascular disease.
Synthesis Methods
The synthesis of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid involves the reaction of 2-methyl-3-buten-2-ol with 4-bromoacetophenone to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]-1,3-dioxolane. This intermediate is then hydrolyzed to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]propanoic acid.
Scientific Research Applications
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various studies to investigate the role of prostaglandins in pain and inflammation. Fenoprofen has also been used in clinical trials to evaluate its efficacy and safety in treating various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain.
properties
CAS RN |
106897-80-7 |
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Product Name |
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[4-(2-methylbut-3-en-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h5-10H,1H2,2-4H3,(H,15,16) |
InChI Key |
WPMLKOFKRQPKRP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O |
synonyms |
Benzeneacetic acid, 4-(1,1-dimethyl-2-propenyl)--alpha--methyl- (9CI) |
Origin of Product |
United States |
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